2-Bromo-5-fluorobenzonitrile
Overview
Description
2-Bromo-5-fluorobenzonitrile is a benzonitrile derivative with the molecular formula C₇H₃BrFN. It is characterized by the presence of a bromide and a fluoride substituent at the 2- and 5-positions, respectively. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
2-Bromo-5-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide and a fluoride at the 2- and 5-positions . The primary targets of this compound are the enzymes and receptors involved in the synthesis of thermally activated delayed fluorescence (TADF) dyes and APIs in antitumor and anti-inflammatory applications .
Mode of Action
The bromide and fluoride substituents of this compound display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
This compound is used in the synthesis of a TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile . This synthesis involves a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination . The ortho positioning of bromide and nitrile groups of this compound facilitates its synthesis into quinazolines for use in antitumor and anti-inflammatory applications .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good absorption and distribution characteristics
Result of Action
The resulting OLED device synthesized from this compound shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1, and an external quantum efficiency of 5%
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances that can react with the bromide and fluoride substituents . Additionally, conditions such as temperature and pH could potentially influence the compound’s stability and reactivity
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluorobenzonitrile interacts with various enzymes and proteins due to its bromide and fluoride substituents, which display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Cellular Effects
It is known that it is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its use as a precursor in the synthesis of various compounds. For instance, a TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile, is synthesized from this compound in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination .
Temporal Effects in Laboratory Settings
It is known that it is used in the synthesis of various compounds, suggesting that it may have stability and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known that it is used in the synthesis of various compounds, suggesting that it may interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzonitrile can be synthesized from 3-fluorobenzonitrile through bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The reaction typically occurs under mild conditions, ensuring high yield and purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the controlled addition of brominating agents to 3-fluorobenzonitrile, followed by purification steps to isolate the desired product .
Types of Reactions:
Substitution Reactions: The bromide and fluoride substituents in this compound exhibit different reactivities.
Coupling Reactions: It undergoes palladium-catalyzed Suzuki coupling with boronic acid derivatives to form corresponding biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Palladium-Catalyzed Coupling: Utilizes palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Benzonitriles: Resulting from nucleophilic aromatic substitution.
Scientific Research Applications
2-Bromo-5-fluorobenzonitrile is utilized in various scientific research applications:
Comparison with Similar Compounds
5-Bromo-2-fluorobenzonitrile: Another dihalogenated benzonitrile with similar reactivity but different substitution pattern.
2,4-Difluorobenzonitrile: Lacks the bromide substituent, leading to different reactivity and applications.
Uniqueness: 2-Bromo-5-fluorobenzonitrile’s unique combination of bromide and fluoride substituents allows for selective and versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHNVHCZDCSTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205974 | |
Record name | 2-Bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-39-2 | |
Record name | 2-Bromo-5-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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